Fluorescent brightener 24

Descripción general

Descripción

Fluorescent brightener 24 is a type of fluorescent brightening agent belonging to the stilbene class. These compounds are colorless to weakly colored organic substances that absorb ultraviolet light and re-emit it as visible blue light. This property makes them useful in enhancing the appearance of color and brightness in various materials, such as textiles, paper, and plastics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fluorescent brightener 24 is typically synthesized through a multi-step process involving the reaction of 4,4’-diamino-2,2’-stilbenedisulfonic acid with various reagents. The synthesis begins with the preparation of dichlorotriazinyl intermediates by treating 2,4,6-trichloro-1,3,5-triazine with different anilines. These intermediates are then condensed with 4,4’-diamino-2,2’-stilbenedisulfonic acid to form bis-monochlorotriazine derivatives. Finally, nucleophilic substitution with ethanolamine yields the final fluorescent brightener .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions under controlled conditions. The process includes precise temperature and pH control to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, enhances the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Fluorescent brightener 24 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Ethanolamine or other nucleophiles in the presence of a base

Major Products Formed:

Oxidation: Degradation products with altered fluorescence properties.

Reduction: Reduced derivatives with modified functional groups.

Substitution: Substituted derivatives with enhanced or modified fluorescence

Aplicaciones Científicas De Investigación

Textiles and Fabrics

Fluorescent Brightener 24 is predominantly used in the textile industry to enhance the whiteness of fabrics. It effectively masks yellowing caused by aging or environmental factors, making it a popular choice for cotton and polyester blends. The application typically involves:

- Dosage : 0.1% - 0.4% based on the weight of the fabric.

- Application Method : Incorporation during dyeing or finishing processes.

Case Study : A study demonstrated that the use of this compound in cotton fabrics resulted in a significant increase in brightness levels compared to untreated samples, achieving a reflectance increase of up to 25% under UV light conditions .

Paper Industry

In papermaking, this compound is utilized to improve the brightness and visual appeal of paper products. It is particularly effective in offset printing papers and other high-quality paper products.

- Impact on Brightness : The addition of this brightener can enhance paper brightness by approximately 15% to 30%, depending on the base pulp quality used .

Data Table: Brightness Improvement in Paper Products

| Sample Type | Initial Brightness (%) | Final Brightness (%) | Improvement (%) |

|---|---|---|---|

| Unbleached Kraft | 60 | 75 | +25 |

| Coated Paper | 80 | 95 | +18.75 |

Plastics

This compound is also employed in the plastics industry to enhance the aesthetic qualities of plastic products such as packaging materials and consumer goods.

- Applications : Commonly used in polypropylene and polystyrene products.

Case Study : Research indicated that incorporating this compound into polystyrene resulted in improved colorfastness and reduced yellowing over time, with a longevity effect observed beyond five years under standard storage conditions .

Environmental Considerations

While this compound enhances product aesthetics, environmental concerns regarding its use have been raised. Studies indicate that while it exhibits low toxicity to aquatic life at typical usage concentrations, monitoring is essential during production and disposal processes to prevent environmental contamination .

Mecanismo De Acción

The mechanism of action of fluorescent brightener 24 involves the absorption of ultraviolet light and the subsequent emission of visible blue light through the process of fluorescence. The compound’s molecular structure allows for the efficient absorption of light in the ultraviolet region (300-400 nm) and re-emission in the blue region (400-500 nm). This fluorescence compensates for the yellowing of materials, making them appear brighter and whiter .

Comparación Con Compuestos Similares

Fluorescent brightener 24 is compared with other similar compounds, such as:

4,4’-diamino-2,2’-stilbenedisulfonic acid: A common optical brightener with similar fluorescence properties.

4,4’-bis(benzoxazolyl)-cis-stilbene: Another stilbene-based brightener with intense fluorescence.

2,5-bis(benzoxazol-2-yl)thiophene: A thiophene-based brightener with unique fluorescence characteristics .

Uniqueness: this compound is unique due to its high fluorescence efficiency, stability under various conditions, and versatility in different applications. Its ability to enhance the brightness and whiteness of materials makes it a valuable compound in various industries .

Actividad Biológica

Fluorescent Brightener 24 (FB 24), also known as Optical Brightener 24 or Basic Yellow 7, is a synthetic compound widely used as a fluorescent whitening agent. Its chemical structure includes a triazine group and is characterized by the molecular formula and a molecular weight of approximately 1165.0 g/mol . This compound is primarily utilized in textiles, papers, and various consumer products to enhance brightness by absorbing ultraviolet (UV) light and re-emitting it as visible blue light.

Toxicity Profile

Research indicates that this compound exhibits low toxicity in biological systems. It has been tested for cytotoxic effects in various studies, demonstrating minimal adverse effects on cell cultures and animal models. For instance, studies have shown that FB 24 does not induce significant gene mutations or structural chromosome aberrations in laboratory settings, establishing a No Observed Adverse Effect Level (NOAEL) of up to 500 mg/kg body weight per day .

FB 24's mechanism involves the absorption of UV light followed by the emission of blue light, enhancing the contrast in fluorescence microscopy applications. This property allows it to be conjugated with biomolecules such as antibodies for use in specific cellular imaging. Additionally, its ability to inhibit apoptosis in virus-infected cells has been documented. In studies involving baculovirus-infected midgut cells, FB 24 significantly reduced the incidence of apoptosis, thereby allowing for enhanced viral replication .

Applications in Research

This compound has been explored for various applications in biological research:

- Fluorescence Microscopy : Utilized for staining and visualizing biological tissues and cells.

- Diagnostic Imaging : Investigated for potential use in enhancing imaging techniques due to its fluorescent properties.

- Viral Research : Shown to enhance the infectivity of certain viruses by inhibiting apoptosis in infected cells, which allows for sustained viral replication .

Case Study 1: Inhibition of Apoptosis

In a study examining the effects of FB 24 on baculovirus-infected midgut cells, it was found that untreated control cultures exhibited significant apoptosis (approximately 40% after 24 hours). However, when treated with FB 24, apoptosis rates remained around 10% throughout the study period. This suggests that FB 24 plays a crucial role in prolonging cell viability during viral infections, thus facilitating viral replication .

Case Study 2: Cytotoxicity Assessment

A comprehensive assessment of FB 24's cytotoxicity involved administering varying doses to animal models. The results indicated no significant adverse effects at any dose level tested, reinforcing the compound's safety profile for potential applications in consumer products and biomedical research .

Data Table: Summary of Biological Activity Findings

Propiedades

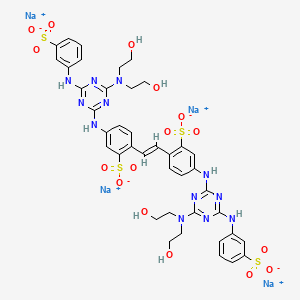

IUPAC Name |

tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N12O16S4.4Na/c53-17-13-51(14-18-54)39-47-35(41-27-3-1-5-31(21-27)69(57,58)59)45-37(49-39)43-29-11-9-25(33(23-29)71(63,64)65)7-8-26-10-12-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(15-19-55)16-20-56)42-28-4-2-6-32(22-28)70(60,61)62;;;;/h1-12,21-24,53-56H,13-20H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4/b8-7+;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFMEQTUGKXEQF-YZNHWISSSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40N12Na4O16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1165.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12224-02-1, 12768-91-1 | |

| Record name | Fungiqual | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012224021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrasodium 4,4'-bis[[4-[bis(2-hydroxyethyl)amino]-6-[(3-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Fluorescent Brightener 87 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCENT BRIGHTENER 24 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0419JUT1K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.